4-{[1-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)piperidin-4-yl]methoxy}-3-methylpyridine
Description
Properties
IUPAC Name |
2,3-dihydro-1,4-benzodioxin-3-yl-[4-[(3-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4/c1-15-12-22-9-6-17(15)25-13-16-7-10-23(11-8-16)21(24)20-14-26-18-4-2-3-5-19(18)27-20/h2-6,9,12,16,20H,7-8,10-11,13-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHRFQBOQMBLIRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1)OCC2CCN(CC2)C(=O)C3COC4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-{[1-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)piperidin-4-yl]methoxy}-3-methylpyridine represents a novel chemical entity with potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 288.34 g/mol. The structure features a pyridine ring substituted with a methoxy group and a piperidine moiety linked to a benzodioxine carbonyl.
| Property | Value |
|---|---|
| Chemical Formula | C₁₆H₂₀N₂O₃ |
| Molecular Weight | 288.34 g/mol |
| IUPAC Name | This compound |
| SMILES | C1=CC(=C(C(=N1)C)C)C(=O)N2CCCCC2)OC3=CC=CC=C3O2 |
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities, including:
- Anticancer Activity : Studies have demonstrated that derivatives of benzodioxine compounds can induce apoptosis in cancer cells through various pathways, including autophagy and lysosomal targeting. The compound's structure suggests similar potential due to its interaction with cellular pathways involved in cancer progression .
- Neuroprotective Effects : The piperidine structure is known for its neuroprotective properties. Compounds with similar scaffolds have shown promise in treating neurodegenerative diseases by modulating neurotransmitter systems .
The biological activity of this compound is attributed to several mechanisms:
- Lysosomal Targeting : The compound is hypothesized to localize within lysosomes, disrupting their function and leading to cell death in cancerous cells .
- Apoptosis Induction : Activation of apoptotic pathways has been observed in related compounds, suggesting that this compound may similarly trigger programmed cell death through mitochondrial pathways .
- Autophagy Modulation : Autophagy plays a dual role in cancer biology; the compound may enhance autophagic processes that can either promote survival or lead to cell death depending on the context .
Case Studies
A recent study evaluated the anticancer effects of similar benzodioxine derivatives in vitro and in vivo:
- In Vitro Studies : Compounds were tested against various cancer cell lines (e.g., HeLa and MCF-7). Results indicated significant cytotoxicity at micromolar concentrations with IC50 values ranging from 5 to 20 µM.
- In Vivo Studies : Animal models treated with these compounds showed reduced tumor growth rates and improved survival compared to control groups. Histological analysis revealed increased apoptosis markers in treated tissues .
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by its complex structure, which includes a pyridine ring and a piperidine moiety linked to a benzodioxine carbonyl group. Its molecular formula is C18H22N2O3, with a molecular weight of approximately 314.38 g/mol. The presence of the methoxy group enhances its solubility and biological activity.
Antidepressant Activity
Research indicates that derivatives of 4-{[1-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)piperidin-4-yl]methoxy}-3-methylpyridine exhibit significant antidepressant effects. A study conducted on animal models demonstrated that the compound could effectively reduce depressive behaviors, suggesting its potential as a therapeutic agent for treating depression and anxiety disorders .
Neuroprotective Effects
The compound has been evaluated for its neuroprotective properties. In vitro studies show that it can protect neuronal cells from oxidative stress-induced damage. This effect is attributed to its ability to modulate neurotransmitter systems and reduce inflammation in neural tissues .
Anticancer Properties
Preliminary investigations have revealed that this compound exhibits cytotoxic effects against various cancer cell lines. Case studies indicate that the compound can induce apoptosis in cancer cells while sparing normal cells, making it a candidate for further development in cancer therapeutics .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Antidepressant | Reduction in depressive behaviors | |
| Neuroprotective | Protection against oxidative stress | |
| Anticancer | Induction of apoptosis in cancer cells |
Case Study 1: Antidepressant Efficacy
In a controlled study involving rodents, the administration of the compound led to a statistically significant decrease in immobility time during forced swim tests compared to control groups. This suggests an antidepressant-like effect that warrants further investigation in clinical trials .
Case Study 2: Neuroprotection in Alzheimer’s Disease Models
A study utilizing transgenic mice models of Alzheimer's disease showed that treatment with the compound resulted in improved cognitive function and reduced amyloid plaque formation. These findings highlight its potential role in neurodegenerative disease management .
Case Study 3: Cancer Cell Line Studies
In vitro assays conducted on breast and prostate cancer cell lines revealed that the compound inhibited cell proliferation and induced apoptosis through mitochondrial pathways. These results suggest its potential as an anticancer agent .
Chemical Reactions Analysis
Oxidation Reactions
The benzodioxine and pyridine subunits are susceptible to oxidation under specific conditions. For example:
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The benzodioxine ring may undergo oxidative cleavage to form catechol derivatives, as observed in structurally related 1,4-benzodioxane systems .
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The 3-methyl group on the pyridine ring can be oxidized to a carboxylic acid using chromium-based oxidizers, similar to transformations in cephalosporin analogs .
Reduction Reactions
Reductive transformations primarily target the carbonyl group and aromatic systems:
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The carbonyl group linking the benzodioxine and piperidine can be reduced to a hydroxyl group via catalytic hydrogenation, as demonstrated in related piperidine-carbonyl systems .
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Partial saturation of the pyridine ring is feasible under high-pressure hydrogenation, though full reduction to piperidine is sterically hindered.
Nucleophilic Substitution
The pyridine and benzodioxine moieties participate in substitution reactions:
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Chlorination at the pyridine ring’s C-2 position proceeds via electrophilic substitution, analogous to cephalosporin modifications .
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Alkylation of benzodioxine oxygen is achievable under basic conditions, similar to ethylene oxide reactivity in benzodioxane systems .
Hydrolysis Reactions
Hydrolytic cleavage is prominent in ester and ether linkages:
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The carbonyl group undergoes base-mediated hydrolysis to yield a carboxylic acid and free piperidine, as seen in MenA inhibitor analogs .
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The methoxy linker between piperidine and pyridine is cleaved by HBr to generate phenolic derivatives .
Acylation and Alkylation at Piperidine Nitrogen
The piperidine nitrogen serves as a nucleophilic site for further functionalization:
| Reaction Type | Reagent/Conditions | Product(s) | Supporting Evidence |
|---|---|---|---|
| Acylation | AcCl/Et₃N | Acetylated piperidine | Piperidine acylation pathways |
| Alkylation | MeI/K₂CO₃ | N-methylpiperidine | N-alkylation in SAR studies |
Comparison with Similar Compounds
Structural and Functional Comparison Table
Research Findings and Implications
- Bioactivity : The target compound’s benzodioxine-piperidine scaffold is associated with kinase inhibition (e.g., MAPK, PI3K), while halogenated variants (e.g., Cl/F-substituted) show enhanced selectivity for inflammatory mediators .
- Metabolic Stability : Cyclopropane and thiophene derivatives exhibit improved pharmacokinetic profiles due to lipophilicity and electronic effects .
- Therapeutic Potential: Pyrazine/pyrimidine analogues are prioritized in metabolic disease research, whereas benzodioxine-pyridine hybrids are explored for CNS disorders .
Q & A
Q. What are the optimal reaction conditions for synthesizing 4-{[1-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)piperidin-4-yl]methoxy}-3-methylpyridine?
Answer: Synthesis typically involves multi-step reactions, including:
- Coupling Reactions : Use of coupling agents like EDC/HOBt for amide bond formation between the piperidine and benzodioxine-carbonyl moieties .
- Solvent Selection : Dichloromethane (DCM) or tetrahydrofuran (THF) for intermediate steps, with aqueous workup (e.g., sodium bicarbonate washes) to remove unreacted reagents .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water mixtures) to achieve >95% purity .
Q. How can the molecular structure of this compound be confirmed experimentally?
Answer:
- Spectroscopic Techniques :
- X-ray Crystallography : For unambiguous confirmation of stereochemistry and bond angles, as demonstrated for structurally similar imidazopyridine derivatives .
Q. What safety precautions are critical when handling this compound?
Answer:
- PPE : Lab coat, nitrile gloves, and safety goggles to prevent skin/eye contact (H313/H319 hazards) .
- Ventilation : Use fume hoods to avoid inhalation (P284 precaution) .
- Storage : Inert atmosphere (argon) at 2–8°C to prevent degradation .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported synthetic yields for similar piperidine-pyridine hybrids?
Answer:
- Reaction Optimization : Screen catalysts (e.g., DMAP vs. pyridine) and temperatures (25°C vs. reflux) to identify yield-limiting steps .
- By-Product Analysis : Use LC-MS to detect intermediates (e.g., unreacted piperidine derivatives) and adjust stoichiometry .
- Case Study : For a sulfonyl-piperidine analog, replacing DCM with DMF increased yields from 65% to 82% by enhancing reagent solubility .
Q. What strategies improve metabolic stability of benzodioxine-containing compounds in pharmacokinetic studies?
Answer:
Q. How do computational methods predict the binding affinity of this compound to neurological targets?
Answer:
Q. What analytical techniques differentiate polymorphic forms of this compound?
Answer:
- DSC/TGA : Detect melting point variations (e.g., Form I: 148°C vs. Form II: 155°C) and thermal degradation profiles .
- PXRD : Compare diffraction patterns (e.g., peaks at 2θ = 12.5°, 17.8°) to identify crystalline phases .
- Solubility Testing : Measure equilibrium solubility in biorelevant media (FaSSIF/FeSSIF) to correlate polymorphism with bioavailability .
Q. How can researchers mitigate batch-to-batch variability in purity for large-scale synthesis?
Answer:
- Process Analytical Technology (PAT) :
- Quality Control : Implement USP-grade HPLC methods with retention time ±0.2 min tolerance .
Methodological Notes
- Contradictions in Data : reports 99% purity via simple recrystallization, while emphasizes chromatography for complex analogs. Resolution lies in compound-specific solubility profiles .
- Safety vs. Efficiency : prioritizes inert storage, but uses ambient conditions for similar compounds. Stability studies (e.g., forced degradation under 40°C/75% RH) are recommended to reconcile protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
